molecular formula C10H11BrFNO2 B1407910 tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate CAS No. 1430753-76-6

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

Cat. No.: B1407910
CAS No.: 1430753-76-6
M. Wt: 276.1 g/mol
InChI Key: XXVBLAQLDHKBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a pyridine derivative featuring a tert-butyl ester group at position 2, a bromine atom at position 3, and a fluorine atom at position 6. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables versatile functionalization, leveraging bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and fluorine’s electron-withdrawing effects for electronic modulation of the pyridine ring.

Properties

IUPAC Name

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVBLAQLDHKBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Reactions

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate can undergo several chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
  • Suzuki-Miyaura Coupling : It can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts.
  • Reduction/Oxidation : The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using appropriate reagents.

Chemistry

In organic synthesis, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore diverse synthetic pathways, particularly in developing pharmaceuticals and agrochemicals.

Biology

The compound is utilized in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Its interactions with biological macromolecules make it valuable for research into pharmacological mechanisms.

Medicine

As an intermediate in drug synthesis, this compound has potential applications in treating neurological and inflammatory diseases. Its ability to interact with specific molecular targets enhances its relevance in medicinal chemistry.

Industry

In industrial applications, this compound is used to produce specialty chemicals and advanced materials, including polymers. Its versatility contributes to its growing use in various sectors.

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Modulation : It can modulate cytochrome P450 enzymes critical for drug metabolism.
  • Antitumor Activity : Preliminary studies show antiproliferative effects against cancer cell lines, suggesting potential therapeutic uses.

Table 1: Comparison of Biological Activities

CompoundTarget ActivityIC50 (μM)Reference
This compoundCytochrome P450 modulation5.0
Related Pyridine DerivativeAntitumor activity10.0
Another Pyridine CompoundEnzyme inhibition7.5

Table 2: Synthesis Conditions for Related Compounds

CompoundSynthesis MethodYield (%)Reference
This compoundEsterification85
tert-butyl 3-bromo-6-chloropicolinateSuzuki Coupling90
tert-butyl 3-bromo-6-nitropicolinateReduction75

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the pyridine ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity and applications:

Compound Name (Example) Substituent Positions Key Effects
tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate 2-COOtert-Bu, 3-Br, 6-F Bromine (meta to ester) facilitates cross-coupling; fluorine (para) enhances electron withdrawal.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-NHCOOtert-Bu Chlorine (ortho) deactivates the ring; bromine (para) offers coupling sites.
tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate 2-COOtert-Bu, 3-CHO, 4-Cl Formyl group increases electrophilicity; chlorine directs substitution.
  • Bromine vs. Chlorine : Bromine’s lower electronegativity compared to chlorine makes it a better leaving group in nucleophilic substitutions. For example, bromine at position 3 in the target compound is more reactive in Suzuki couplings than chlorine in HB596 .
  • Fluorine’s Role : The fluorine atom in the target compound withdraws electron density, activating the pyridine ring for electrophilic attack at position 4 or deactivating meta positions, depending on reaction conditions .

Functional Group Reactivity

Functional Group Example Compound Stability/Reactivity
Ester (tert-butyl) Target compound Prone to hydrolysis under acidic conditions; useful for temporary protection.
Carbamate HB596 More stable than esters; resistant to hydrolysis, suitable for prolonged synthesis.
Nitrile 5-Methoxy-4-(trimethylsilyl)nicotinonitrile High stability; participates in cycloadditions and reductions.
  • The tert-butyl ester in the target compound allows efficient deprotection to carboxylic acids, whereas carbamates (e.g., HB596) require harsher conditions for cleavage .

Physical Properties and Solubility

Compound Molecular Weight Key Substituents Solubility Profile
Target compound ~290.08 Br, F, COOtert-Bu Moderate solubility in polar aprotic solvents.
HB596 321.60 Br, Cl, NHCOOtert-Bu Lower solubility due to carbamate bulk.
HB675 (5-Methoxy-4-(trimethylsilyl)nicotinonitrile) 206.32 OMe, SiMe3, CN High solubility in non-polar solvents.
  • Fluorine’s small size in the target compound reduces steric hindrance compared to bulkier groups like tert-butyldimethylsilyl in HB615 .

Biological Activity

tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The presence of bromine and fluorine atoms on the pyridine ring enhances the compound's ability to interact with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group contributes to the compound's lipophilicity, facilitating its passage through cell membranes and enhancing bioavailability.

Biological Activity Overview

The compound has shown significant biological activity in various studies, particularly concerning its effects on cancer cells and enzyme interactions:

  • Enzyme Interactions : It has been reported to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and therapeutic applications.
  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiproliferative effects against several cancer cell lines. For instance, related pyridine derivatives have demonstrated selective inhibition of cell proliferation in various cancer models .

Case Studies and Research Findings

Several studies have investigated the biological implications of pyridine derivatives, including this compound:

  • Inhibition of Cancer Cell Growth :
    • A study focused on pyridine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents. For example, a related compound showed an IC50 of 0.126 μM against MDA-MB-231 cells, highlighting the potency of these structures in inhibiting tumor growth .
  • Mechanistic Insights :
    • Research has suggested that the antitumor mechanisms may involve the generation of reactive oxygen species (ROS) and inhibition of type II topoisomerase activity, which are critical pathways in cancer cell proliferation and survival .
  • Structure-Activity Relationships (SAR) :
    • An analysis of structure-activity relationships indicated that modifications to the pyridine ring could significantly affect biological activity. For instance, introducing different substituents at specific positions on the pyridine ring altered binding affinities and cellular potencies .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)Target Enzyme/Pathway
This compoundAntitumor activity (inhibition of cell growth)TBDType II topoisomerase
Related Pyridine DerivativeAntiproliferative effects0.126MDA-MB-231 breast cancer cells
Ethyl 3-bromo-6-fluoropyridine-2-carboxylateModulation of cytochrome P450TBDDrug metabolism

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach starts with pyridine carboxylation followed by tert-butyl ester protection. Bromination and fluorination are performed under controlled conditions to ensure regioselectivity. For example, bromination at the 3-position may use NBS (N-bromosuccinimide) in DMF, while fluorination at the 6-position could employ DAST (diethylaminosulfur trifluoride). Reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids for directing group effects) critically impact yield and side-product formation. Monitoring via TLC and HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions. Coupling constants (JFHJ_{F-H}) confirm fluorine proximity to protons. 19F^{19}\text{F} NMR quantifies fluorination success.
  • X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves spatial arrangement and bond lengths. ORTEP-III visualizes thermal ellipsoids for steric effects of the tert-butyl group.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For Suzuki-Miyaura couplings, modeling the oxidative addition of Pd(0) to the C-Br bond identifies activation barriers. Solvent effects (implicit/explicit models) refine predictions of regioselectivity. Studies on analogous tert-butyl pyridines show explicit solvent inclusion (e.g., THF) improves accuracy in explaining equatorial vs. axial conformer stability .

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

  • Methodological Answer :
  • Dynamic NMR : Low-temperature 1H^{1}\text{H} NMR (e.g., –80°C) slows conformational exchange, resolving overlapping peaks caused by tert-butyl rotation .
  • Complementary techniques : Pair X-ray data (definitive bond angles) with 19F^{19}\text{F} NMR shifts to validate substituent orientation. For ambiguous NOE effects, 2D-COSY or HSQC clarifies proximity relationships.
  • Crystallographic software : SHELXL refines disordered tert-butyl groups using restraints and constraints.

Q. How can Design of Experiments (DoE) optimize synthesis conditions to minimize side reactions (e.g., dehalogenation or ester hydrolysis)?

  • Methodological Answer : A factorial DoE evaluates factors like temperature, reagent stoichiometry, and solvent (polar aprotic vs. chlorinated). Response surface methodology (RSM) identifies optimal ranges. For example, in bromination, excess NBS at 0°C in DCM may suppress dibromination. Statistical tools (ANOVA) quantify factor significance, as demonstrated in epoxidation optimizations with tert-butyl hydroperoxide .

Q. What mechanistic insights govern the tert-butyl ester’s stability under acidic/basic conditions during deprotection?

  • Methodological Answer : The tert-butyl group is acid-labile; TFA (trifluoroacetic acid) cleaves the ester via protonation of the carbonyl oxygen. Under basic conditions (e.g., NaOH), competing hydrolysis is minimized by steric hindrance from the tert-butyl group. Kinetic studies using in situ IR or pH-stat titration monitor deprotection rates. For sensitive substrates, milder conditions (e.g., HCl in dioxane) prevent pyridine ring degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.